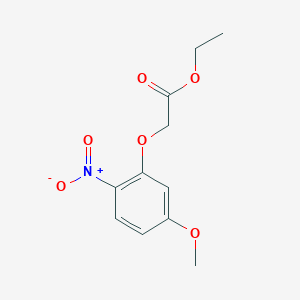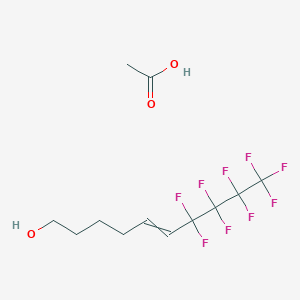
3-(2-Chlorophenyl)-1-(1H-indol-3-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chlorophenyl)-1-(1H-indol-3-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-1-(1H-indol-3-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-chlorobenzaldehyde and 1H-indole-3-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions for several hours to yield the desired chalcone.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. Additionally, the use of catalysts such as ionic liquids or metal-organic frameworks can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)-1-(1H-indol-3-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or quinones.
Reduction: Reduction reactions can convert the chalcone into dihydrochalcones or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole or chlorophenyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include epoxides, dihydrochalcones, substituted indoles, and various other derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules and materials.
Biology: The compound exhibits significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Due to its biological activities, it is being investigated as a potential therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)-1-(1H-indol-3-yl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways. Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes like COX-2.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Bromophenyl)-1-(1H-indol-3-yl)prop-2-en-1-one
- 3-(2-Fluorophenyl)-1-(1H-indol-3-yl)prop-2-en-1-one
- 3-(2-Methylphenyl)-1-(1H-indol-3-yl)prop-2-en-1-one
Uniqueness
Compared to its analogs, 3-(2-Chlorophenyl)-1-(1H-indol-3-yl)prop-2-en-1-one exhibits unique properties due to the presence of the chlorine atom, which can influence its reactivity, biological activity, and overall stability. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can enhance the compound’s efficacy in different applications.
Properties
CAS No. |
134856-81-8 |
|---|---|
Molecular Formula |
C17H12ClNO |
Molecular Weight |
281.7 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-1-(1H-indol-3-yl)prop-2-en-1-one |
InChI |
InChI=1S/C17H12ClNO/c18-15-7-3-1-5-12(15)9-10-17(20)14-11-19-16-8-4-2-6-13(14)16/h1-11,19H |
InChI Key |
WGRLJRUFFZKFMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)C2=CNC3=CC=CC=C32)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


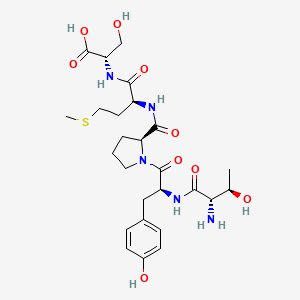
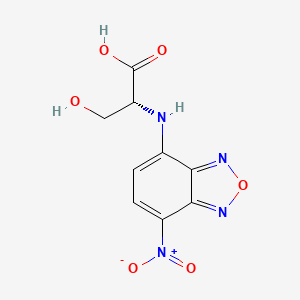
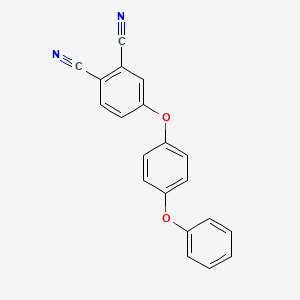
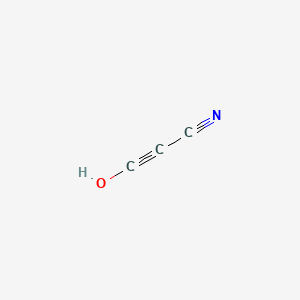

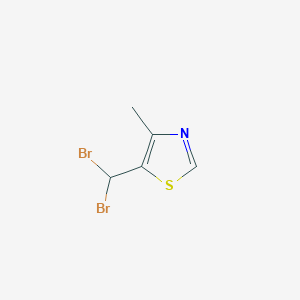
![3,8-Dimethyl-1,6-dioxa-4,9-dithia-5-germaspiro[4.4]nonane-2,7-dione](/img/structure/B14274057.png)
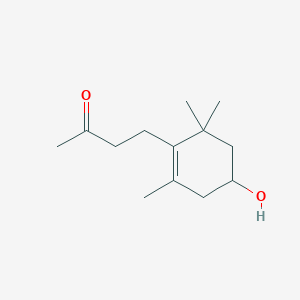

silane](/img/structure/B14274070.png)
![5-[Cyclohexyl(hydroxy)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B14274084.png)
![4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]benzonitrile](/img/structure/B14274085.png)
